molecular formula C7H4ClN3O B13685471 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Katalognummer: B13685471
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: XJKAWHYPTYQYAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific signaling pathways, leading to altered cellular functions. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is crucial in cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific chlorine substitution and imino group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

Molekularformel

C7H4ClN3O

Molekulargewicht

181.58 g/mol

IUPAC-Name

6-chloro-1-iminopyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H4ClN3O/c8-5-1-3-4(2-10-5)7(12)11-6(3)9/h1-2H,(H2,9,11,12)

InChI-Schlüssel

XJKAWHYPTYQYAF-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN=C1Cl)C(=O)NC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.